
(E)-3-((1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)amino)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-((1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)amino)acrylic acid is a compound that features a thiopyran ring with a sulfone group and an acrylic acid moiety
Vorbereitungsmethoden
The synthesis of (E)-3-((1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)amino)acrylic acid typically involves the following steps:
Formation of the thiopyran ring: The thiopyran ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Oxidation to form the sulfone group: The thiopyran ring is then oxidized to introduce the sulfone group, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Introduction of the acrylic acid moiety: The final step involves the addition of the acrylic acid moiety through a condensation reaction with an appropriate acrylic acid derivative under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
(E)-3-((1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)amino)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfone group back to a sulfide or to modify the acrylic acid moiety.
Substitution: The compound can undergo substitution reactions, particularly at the sulfone group or the acrylic acid moiety, using reagents such as halogens or nucleophiles.
Addition: The double bond in the acrylic acid moiety can participate in addition reactions with various electrophiles or nucleophiles.
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, halogens, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(E)-3-((1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)amino)acrylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly those containing sulfone and acrylic acid functionalities.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (E)-3-((1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)amino)acrylic acid involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The acrylic acid moiety can participate in various biochemical reactions, including Michael addition and conjugate addition, leading to the formation of covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
(E)-3-((1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)amino)acrylic acid can be compared with other similar compounds, such as:
(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid: This compound features a similar thiopyran ring with a sulfone group but has an acetic acid moiety instead of an acrylic acid moiety.
(S)-2-Amino-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid: This compound also contains a thiopyran ring with a sulfone group but has an amino acid moiety.
Eigenschaften
Molekularformel |
C8H13NO4S |
|---|---|
Molekulargewicht |
219.26 g/mol |
IUPAC-Name |
(E)-3-[(1,1-dioxothian-4-yl)amino]prop-2-enoic acid |
InChI |
InChI=1S/C8H13NO4S/c10-8(11)1-4-9-7-2-5-14(12,13)6-3-7/h1,4,7,9H,2-3,5-6H2,(H,10,11)/b4-1+ |
InChI-Schlüssel |
QMVREHJDMWODEU-DAFODLJHSA-N |
Isomerische SMILES |
C1CS(=O)(=O)CCC1N/C=C/C(=O)O |
Kanonische SMILES |
C1CS(=O)(=O)CCC1NC=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


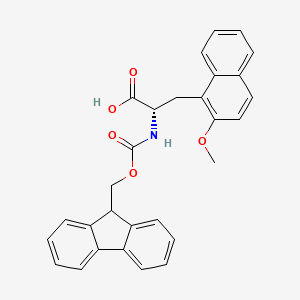

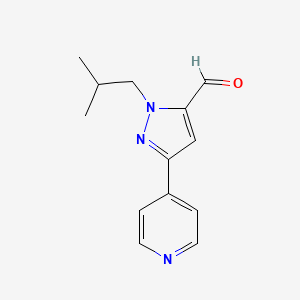
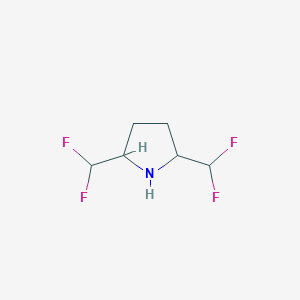
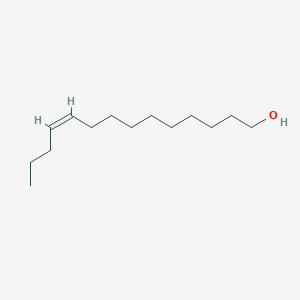
![(3-(Pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13340308.png)
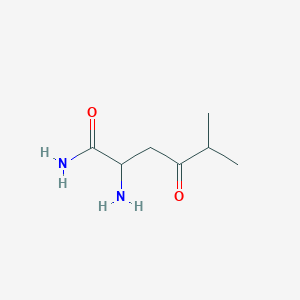
![2-Oxa-5-azabicyclo[4.2.0]octane](/img/structure/B13340318.png)
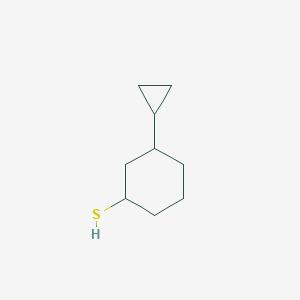


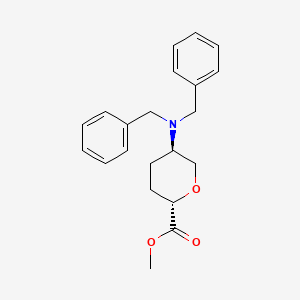
![3,3'-Diethyl-4,4'-dimethyl-1H,1'H-[2,2'-bipyrrole]-5,5'-dicarbaldehyde](/img/structure/B13340385.png)
![6-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13340386.png)
